Cas no 1785580-89-3 (3-bromo-1-methyl-5-phenyl-pyrazole)

3-Bromo-1-methyl-5-phenyl-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with bromine at the 3-position, a methyl group at the 1-position, and a phenyl ring at the 5-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further derivatization. The methyl and phenyl groups contribute to steric and electronic modulation, influencing selectivity in synthetic pathways. Its well-defined reactivity profile and stability under standard conditions make it a valuable building block for researchers in medicinal and materials chemistry.
3-bromo-1-methyl-5-phenyl-pyrazole structure
1785580-89-3 structure
Product Name:3-bromo-1-methyl-5-phenyl-pyrazole
CAS No:1785580-89-3
MF:C10H9BrN2
MW:237.095861196518
MDL:MFCD28534483
CID:4670035
PubChem ID:84699856
Update Time:2025-08-04

3-bromo-1-methyl-5-phenyl-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-1-methyl-5-phenyl-1H-pyrazole
    • 3-bromo-1-methyl-5-phenylpyrazole
    • C73394
    • A911171
    • 3-bromo-1-methyl-5-phenyl-pyrazole
    • BS-15615
    • CS-0161068
    • AKOS024106679
    • DB-165344
    • 1785580-89-3
    • SCHEMBL20532607
    • SY326120
    • MFCD28534483
    • MDL: MFCD28534483
    • Inchi: 1S/C10H9BrN2/c1-13-9(7-10(11)12-13)8-5-3-2-4-6-8/h2-7H,1H3
    • InChI Key: PMOUWJCVQRITNN-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2C=CC=CC=2)N(C)N=1

Computed Properties

  • Exact Mass: 235.99491g/mol
  • Monoisotopic Mass: 235.99491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.8

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3-bromo-1-methyl-5-phenyl-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:1785580-89-3)3-bromo-1-methyl-5-phenyl-pyrazole
Order Number:A911171
Stock Status:in Stock
Quantity:1g/250mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:40
Price ($):364.0/248.0/165.0
Email:sales@amadischem.com

3-bromo-1-methyl-5-phenyl-pyrazole Related Literature

Additional information on 3-bromo-1-methyl-5-phenyl-pyrazole

Introduction to 3-Bromo-1-Methyl-5-Phenyl-Pyrazole (CAS No: 1785580-89-3)

The compound 3-bromo-1-methyl-5-phenyl-pyrazole (CAS No: 1785580-89-3) is a heterocyclic aromatic compound with a pyrazole ring substituted with bromine, methyl, and phenyl groups at specific positions. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Pyrazoles are five-membered rings consisting of two adjacent nitrogen atoms and three carbon atoms, making them highly versatile for functionalization. The substitution pattern in 3-bromo-1-methyl-5-phenyl-pyrazole introduces a combination of electron-withdrawing and electron-donating groups, which significantly influences its reactivity and stability. The bromine atom at position 3 acts as an electron-withdrawing group, while the methyl group at position 1 serves as an electron-donating group. The phenyl group at position 5 adds aromaticity and enhances the compound's stability.

Recent studies have explored the synthesis of 3-bromo-1-methyl-5-phenyl-pyrazole through various routes, including the Paal-Knorr synthesis and the Hantzsch dihydropyridine synthesis. These methods have been optimized to improve yield and purity, making the compound more accessible for research and industrial applications.

In terms of applications, 3-bromo-1-methyl-5-phenyl-pyrazole has shown promise in the development of new drug candidates. Its ability to act as a scaffold for bioisosteric replacements has been exploited in medicinal chemistry to design molecules with improved pharmacokinetic properties. For instance, researchers have investigated its potential as an anti-inflammatory agent by modifying its substituents to enhance selectivity for specific targets.

Moreover, the compound has been studied for its role in agrochemicals, particularly as a fungicide or insecticide precursor. Its ability to inhibit key enzymes involved in fungal growth has been a focal point of recent agricultural research.

The environmental impact of 3-bromo-1-methyl-5-phenyl-pyrazole has also been a subject of interest. Studies have examined its biodegradability and toxicity to aquatic organisms, providing insights into its potential risks and benefits when used in large-scale applications.

Looking ahead, advancements in computational chemistry are expected to further elucidate the properties of 3-bromo-1-methyl-5-phencyl-pyrazole. Quantum mechanical calculations are being employed to predict its reactivity under various conditions, paving the way for more efficient synthetic pathways and novel applications.

In conclusion, 3-bromo-1-methylphencylpyrazole (CAS No: 1785580-89-) is a multifaceted compound with a wide range of potential uses across different industries. Its unique chemical structure and functional groups make it an attractive candidate for further research and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1785580-89-3)3-bromo-1-methyl-5-phenyl-pyrazole
A911171
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):364.0/248.0/165.0
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